[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, making it a unique and versatile molecule in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The starting materials are often commercially available pyrazole derivatives, which undergo a series of functional group transformations. Common synthetic routes include:
Substitution: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide.
Coupling Reactions: The two pyrazole rings are linked through a coupling reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives, such as:
1,3-Dimethyl-5-(trifluoromethyl)pyrazole: Similar in structure but lacks the second pyrazole ring.
1-Methyl-3-(trifluoromethyl)-5-phenylpyrazole: Contains a phenyl group instead of the second pyrazole ring.
1,5-Dimethyl-3-(trifluoromethyl)pyrazole: Similar but with different substitution patterns.
The uniqueness of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its dual pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(6-17-19(8)2)5-16-7-10-4-11(12(13,14)15)20(3)18-10/h4,6,16H,5,7H2,1-3H3 |
InChI Key |
BLXXJOOXPOXWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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